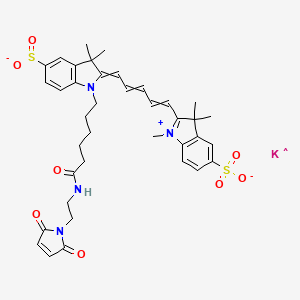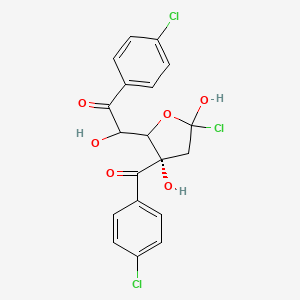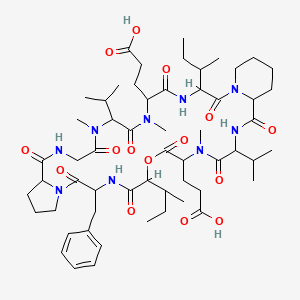
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is a complex organometallic compound. It features a nickel center coordinated by two methyl methacrylate ligands and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand. This compound is notable for its applications in catalysis and materials science due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) typically involves the reaction of nickel(0) precursors with methyl methacrylate and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Substitution: Ligands can be substituted with other donor ligands.
Coordination: The compound can coordinate with other molecules to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, donor ligands, and coordinating solvents. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(II) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Aplicaciones Científicas De Investigación
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and structural properties.
Chemistry: It serves as a model compound for studying nickel-ligand interactions and coordination chemistry.
Mecanismo De Acción
The mechanism by which Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) exerts its effects involves the coordination of the nickel center with ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Another nickel(0) complex used in catalysis.
Nickel(II) acetylacetonate: A nickel(II) complex with different ligand environments.
Nickel(II) chloride: A simpler nickel(II) salt used in various chemical reactions.
Uniqueness
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is unique due to its specific ligand environment, which imparts distinct electronic and structural properties. This makes it particularly effective in certain catalytic applications compared to other nickel complexes .
Propiedades
Fórmula molecular |
C33H47N2NiO4 |
|---|---|
Peso molecular |
594.4 g/mol |
Nombre IUPAC |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;methyl 2-methylprop-2-enoate;nickel(3+) |
InChI |
InChI=1S/C21H25N2.2C5H8O2.2CH3.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-4(2)5(6)7-3;;;/h7-13H,1-6H3;2*1H2,2-3H3;2*1H3;/q-1;;;2*-1;+3 |
Clave InChI |
BEGVUYSNLXXZQX-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC.[Ni+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)













